(S)-1-(5-Chloro-6-fluoropyridin-2-yl)-2-methylpiperazine
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Overview
Description
(S)-1-(5-Chloro-6-fluoropyridin-2-yl)-2-methylpiperazine is a chiral compound featuring a piperazine ring substituted with a 5-chloro-6-fluoropyridin-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloro-6-fluoropyridine and 2-methylpiperazine.
Reaction Steps:
Reaction Conditions: The nucleophilic substitution is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The chiral resolution can be achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases.
Chemical Reactions Analysis
Types of Reactions
- Substitution
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.
Properties
Molecular Formula |
C10H13ClFN3 |
---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
(2S)-1-(5-chloro-6-fluoropyridin-2-yl)-2-methylpiperazine |
InChI |
InChI=1S/C10H13ClFN3/c1-7-6-13-4-5-15(7)9-3-2-8(11)10(12)14-9/h2-3,7,13H,4-6H2,1H3/t7-/m0/s1 |
InChI Key |
ZOTQHIBXOLFAAW-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C2=NC(=C(C=C2)Cl)F |
Canonical SMILES |
CC1CNCCN1C2=NC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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